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Compound of Interest

Compound Name: Fexofenadine-d10 Methyl Ester

Cat. No.: B1162692

Get Quote

Fexofenadine is the active carboxylic acid metabolite of terfenadine and functions as a

selective peripheral H1 histamine receptor antagonist.[1] It is widely prescribed for the

treatment of allergic rhinitis and chronic idiopathic urticaria. In drug development and clinical

pharmacology, quantitative analysis of a drug in biological matrices is paramount. Stable

isotope-labeled internal standards are the gold standard for quantitative mass spectrometry

(MS) assays, such as LC-MS, due to their near-identical chemical and physical properties to

the analyte, which allows for correction of matrix effects and variations in sample processing.[2]

Fexofenadine-d10 Methyl Ester serves this purpose exceptionally well. The ten deuterium

atoms on the diphenylmethyl moiety provide a significant mass shift (10 amu) from the

unlabeled analyte, preventing isotopic interference. The methyl ester form is often an

intermediate in the synthesis of Fexofenadine itself and can be a useful standard when

analyzing the parent drug or its esterified metabolites.[3] The incorporation of deuterium is

achieved by synthesizing the molecule with enriched starting materials rather than by proton

exchange, ensuring the stability of the label.[4] The kinetic isotope effect, where the carbon-

deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, can also impart

greater metabolic stability, though its primary role here is for mass differentiation.[5][6]
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The synthesis of Fexofenadine-d10 Methyl Ester is a convergent synthesis, which involves

the independent preparation of two key fragments that are later combined. This strategy

enhances overall efficiency and simplifies the purification of intermediates.

The pathway can be dissected into five major stages:

Synthesis of Phenyl-d5-magnesium bromide: The deuterated Grignard reagent is prepared

from bromobenzene-d5, serving as the sole source of the isotopic label.

Synthesis of Azacyclonol-d10: The core deuterated intermediate is synthesized via a

Grignard reaction between the deuterated Grignard reagent and a piperidine-4-carboxylate

derivative.[7][8]

Synthesis of the Keto-Ester Side Chain: A non-deuterated aromatic fragment is prepared

through classical esterification and Friedel-Crafts acylation reactions.[9]

Condensation (N-Alkylation): The deuterated Azacyclonol-d10 is coupled with the keto-ester

side chain.

Diastereoselective Reduction: The final ketone reduction yields the target molecule,

Fexofenadine-d10 Methyl Ester.[10][11]

This approach ensures that the expensive deuterated starting material is incorporated

efficiently into a key intermediate that is then used in the later stages of the synthesis.
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Caption: Convergent synthesis pathway for Fexofenadine-d10 Methyl Ester.

Detailed Synthetic Protocols and Mechanistic
Insights
Stage 1: Synthesis of Phenyl-d5-magnesium bromide
The Grignard reaction is a cornerstone of carbon-carbon bond formation.[12] The preparation

of the Grignard reagent is the most critical step, requiring strictly anhydrous conditions to

prevent quenching by water.

Protocol:

All glassware is oven-dried at 120 °C overnight and assembled hot under a nitrogen

atmosphere.
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Magnesium turnings (1.2 eq.) are placed in a three-neck flask equipped with a reflux

condenser, a dropping funnel, and a nitrogen inlet.

A small crystal of iodine is added to activate the magnesium surface.[13]

A solution of bromobenzene-d5 (1.0 eq.) in anhydrous diethyl ether or THF is added

dropwise via the dropping funnel to initiate the reaction, which is evidenced by heat

evolution and the disappearance of the iodine color.

Once initiated, the remaining bromobenzene-d5 solution is added at a rate that maintains

a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour

to ensure complete conversion.

The resulting dark grey solution of phenyl-d5-magnesium bromide is cooled to room

temperature and used immediately in the next step.

Causality: The C-Br bond in bromobenzene is polarized, making the carbon atom attached to

bromine electrophilic. Magnesium, an electropositive metal, undergoes an oxidative insertion

into the C-Br bond, reversing the polarity and generating a highly nucleophilic carbanion,

which is stabilized by the MgBr⁺ counterion. Anhydrous ether is crucial as it solvates the

magnesium center, stabilizing the Grignard reagent, while being unreactive towards it.[14]

Stage 2: Synthesis of α,α-di(phenyl-d5)-4-
piperidinemethanol (Azacyclonol-d10)
This stage constructs the core deuterated heterocyclic alcohol. The Grignard reagent acts as a

potent nucleophile, attacking the electrophilic carbonyl carbon of an ester twice.

Protocol:

A solution of ethyl N-ethoxycarbonyl-4-piperidinecarboxylate (1.0 eq.), a commercially

available and stable starting material, in anhydrous THF is cooled to 0 °C in the flask. The

N-ethoxycarbonyl group serves as a protecting group for the piperidine nitrogen.

The freshly prepared phenyl-d5-magnesium bromide solution (>2.0 eq.) is added

dropwise, maintaining the temperature below 10 °C.
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After the addition, the reaction mixture is allowed to warm to room temperature and stirred

for 12-16 hours.

The reaction is quenched by the slow addition of a saturated aqueous solution of

ammonium chloride.

The resulting mixture is extracted with ethyl acetate. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced

pressure.

The crude intermediate is then subjected to hydrolysis (e.g., using KOH in ethanol/water)

to remove the N-ethoxycarbonyl protecting group, yielding Azacyclonol-d10.

The product is purified by recrystallization.

Causality: The Grignard reagent adds to the ester carbonyl, forming a tetrahedral

intermediate. This intermediate is unstable and collapses, eliminating the ethoxide leaving

group to form a ketone, di(phenyl-d5)ketone, still attached to the piperidine ring. A second

equivalent of the Grignard reagent then immediately attacks this newly formed ketone,

creating a stable tertiary alkoxide.[13] Acidic workup protonates the alkoxide to give the

tertiary alcohol. The subsequent basic hydrolysis cleaves the carbamate protecting group to

liberate the secondary amine of the piperidine ring, which is required for the subsequent N-

alkylation step.[7]

Stage 3: Synthesis of Methyl 4-(4-chloro-1-oxobutyl)-α,α-
dimethylphenylacetate
This non-deuterated fragment is prepared in two straightforward steps from an inexpensive

starting material.

Protocol:

Esterification: α,α-Dimethylphenylacetic acid (1.0 eq.) is dissolved in methanol (excess)

and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) is added. The mixture is

refluxed for 4-6 hours.[15] The reaction is monitored by TLC. Upon completion, the excess

methanol is removed under reduced pressure, and the residue is neutralized with a
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saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer

is dried and concentrated to give methyl α,α-dimethylphenylacetate.

Friedel-Crafts Acylation: The methyl α,α-dimethylphenylacetate (1.0 eq.) is dissolved in a

suitable solvent like dichloromethane. The solution is cooled to 0 °C, and anhydrous

aluminum chloride (AlCl₃, ~1.2 eq.) is added portion-wise. 4-Chlorobutyryl chloride (1.1

eq.) is then added dropwise, maintaining the temperature between 0-5 °C.[9] The reaction

is stirred at this temperature for 2-4 hours. The reaction is quenched by carefully pouring it

onto crushed ice with concentrated HCl. The organic layer is separated, washed, dried,

and concentrated. The product, primarily the para-isomer, is purified by column

chromatography or recrystallization.

Causality: The Fischer esterification is an acid-catalyzed equilibrium reaction. Using excess

methanol as the solvent drives the equilibrium towards the product side. The Friedel-Crafts

acylation is a classic electrophilic aromatic substitution. AlCl₃ acts as a Lewis acid,

coordinating with the acyl chloride to form a highly electrophilic acylium ion. This powerful

electrophile is then attacked by the electron-rich aromatic ring of the ester, primarily at the

para position due to the activating and sterically directing nature of the alkyl group.

Stage 4 & 5: Condensation and Reduction to
Fexofenadine-d10 Methyl Ester
The final stages involve coupling the two prepared fragments and a selective reduction.

Protocol:

Condensation: Methyl 4-(4-chloro-1-oxobutyl)-α,α-dimethylphenylacetate (1.0 eq.),

Azacyclonol-d10 (1.05 eq.), potassium bicarbonate (2.5 eq.), and a catalytic amount of

potassium iodide (0.1 eq.) are combined in a solvent such as butanone or acetonitrile.[10]

The mixture is heated to reflux and maintained for 8-12 hours. The reaction is monitored

by TLC.

After cooling, the inorganic salts are filtered off, and the filtrate is concentrated. The

residue is dissolved in a suitable organic solvent, washed with water, dried, and

concentrated to yield the crude Fexofenadone-d10 Methyl Ester.
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Reduction: The crude keto-ester is dissolved in methanol and cooled to 0-5 °C. Sodium

borohydride (NaBH₄, 1.5 eq.) is added portion-wise, ensuring the temperature remains

low.[11] The reaction is stirred for 1-2 hours.

The reaction is quenched by the slow addition of dilute HCl to neutralize excess NaBH₄.

The methanol is removed under reduced pressure, and the aqueous residue is extracted

with ethyl acetate.

The combined organic layers are washed, dried, and concentrated. The final product,

Fexofenadine-d10 Methyl Ester, is purified by column chromatography on silica gel.

Causality: The condensation is a nucleophilic substitution (N-alkylation) where the secondary

amine of Azacyclonol-d10 acts as the nucleophile, displacing the chloride from the alkyl

chloride side chain. Potassium bicarbonate is the base required to deprotonate the

piperidinium salt formed and to neutralize the HCl byproduct. Potassium iodide acts as a

catalyst via the Finkelstein reaction, transiently converting the alkyl chloride to the more

reactive alkyl iodide. The final step is the reduction of a ketone to a secondary alcohol.

Sodium borohydride is a mild and selective reducing agent that readily reduces ketones and

aldehydes but does not affect the ester functionality, making it the ideal choice for this

transformation.

Quantitative Data Summary
The following table summarizes the expected outcomes for the synthesis, based on literature

precedents for the non-deuterated analogues.
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Step Product
Molecular
Weight ( g/mol
)

Expected Yield
(%)

Typical Purity
(%)

Stage 2 Azacyclonol-d10 277.4 ~70-80 >98

Stage 3a

Methyl α,α-

Dimethylphenyla

cetate

178.2 >95 >99

Stage 3b

Methyl 4-(4-

chloro-1-

oxobutyl)-α,α-

dimethylphenylac

etate

282.8 ~80-85
>97 (para-

isomer)

Stage 4
Fexofenadone-

d10 Methyl Ester
515.7 ~85-90 >95

Stage 5
Fexofenadine-

d10 Methyl Ester
517.7 ~90-95

>99 (post-

chrom.)

Conclusion
The convergent synthesis pathway detailed in this guide provides a reliable and scalable

method for producing high-purity Fexofenadine-d10 Methyl Ester. By strategically preparing a

deuterated azacyclonol intermediate, the isotopic labels are incorporated efficiently. The

subsequent steps utilize well-established, high-yielding reactions, including Friedel-Crafts

acylation, N-alkylation, and selective ketone reduction. This guide serves as a valuable

resource for synthetic chemists and drug metabolism scientists, providing not only a step-by-

step protocol but also a deeper understanding of the chemical principles that ensure the

success of the synthesis.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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